Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate
CAS No.: 315670-03-2
Cat. No.: VC21494709
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315670-03-2 |
|---|---|
| Molecular Formula | C16H22N2O5S |
| Molecular Weight | 354.4g/mol |
| IUPAC Name | methyl 4-oxo-4-(4-piperidin-1-ylsulfonylanilino)butanoate |
| Standard InChI | InChI=1S/C16H22N2O5S/c1-23-16(20)10-9-15(19)17-13-5-7-14(8-6-13)24(21,22)18-11-3-2-4-12-18/h5-8H,2-4,9-12H2,1H3,(H,17,19) |
| Standard InChI Key | PVGMHTSCZIEKPR-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
| Canonical SMILES | COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound’s molecular formula is C₁₆H₂₂N₂O₅S, with a molar mass of 354.42 g/mol . Its structure includes:
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A 4-oxobutanoate backbone (methyl ester of 4-oxobutanoic acid).
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A sulfonyl-piperidine moiety attached to a phenyl ring via an amino linkage.
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A sulfonamide group, where the sulfonyl bridge connects the piperidine ring to the phenyl group.
Key Structural Features
| Feature | Description |
|---|---|
| Ester Group | Methyl ester at the C4 position of the oxobutanoate chain |
| Sulfonyl Linkage | Sulfonamide bond between piperidine and phenyl groups |
| Piperidine Ring | Six-membered heterocyclic amine with one nitrogen atom |
The absence of reported melting/boiling points or solubility data in available literature suggests limited characterization in public domains .
Synthesis and Manufacturing
Industrial Production Capacity
The compound is manufactured at scale by Unichemist, a chemical production firm with facilities in:
| Location | Production Details |
|---|---|
| Henan Province | Phase 1: 200 acres, 170,496 m² construction area; Phase 2: 800+ acres planned |
| Shanxi Province | Reactors: 30 units (2000–5000 L); Annual output: $50M contract value |
| Shandong Province | Reactors: 500–5000 L; QC labs and material warehouses |
This infrastructure supports small-scale process transfers, pilot-scale trials, and industrial production .
Synthetic Pathways
While exact synthesis routes are proprietary, analogous compounds in patent literature (e.g., US6784197B2) suggest:
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Sulfonylation: Introduction of the sulfonyl group via reaction of a piperidine derivative with a sulfonyl chloride.
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Amino Coupling: Formation of the sulfonamide bond between the sulfonyl-piperidine intermediate and a phenylamine derivative.
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Esterification: Methyl ester formation of the oxobutanoic acid moiety .
Applications and Research Findings
Pharmaceutical Intermediates
The compound’s sulfonamide and piperidine groups are common in drug design, particularly for:
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Antimicrobial Agents: Piperidine-sulfonamide hybrids often target bacterial enzymes.
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CNS Modulators: Sulfonyl-piperidine derivatives are explored in neurodegenerative disease therapies .
Industrial Use Cases
| Application | Role |
|---|---|
| Active Pharmaceutical Ingredients (APIs) | Intermediate in multi-step syntheses |
| Contract Manufacturing | Custom synthesis for research laboratories |
Unichemist’s facilities handle process validation, regulatory compliance, and quality assurance for pharmaceutical-grade production .
| Aspect | Guidelines |
|---|---|
| Transport | UN/ADR classifications for hazardous materials (not explicitly listed) |
| PPE | Gloves, goggles, and respiratory protection recommended |
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